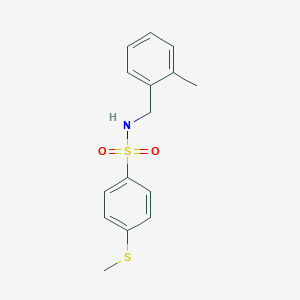

![molecular formula C12H12F3NO5S B5758620 isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate](/img/structure/B5758620.png)

isopropyl {[2-nitro-4-(trifluoromethyl)phenyl]sulfinyl}acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sulprofos is a member of the organophosphate family of insecticides. It was first synthesized in the 1970s and has been used in agriculture to control a variety of pests, including aphids, thrips, and whiteflies. However, due to its toxicity to humans and other non-target organisms, its use has been restricted in many countries.

Mechanism of Action

Sulprofos exerts its insecticidal activity by inhibiting acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This leads to the accumulation of acetylcholine, a neurotransmitter, at nerve synapses, resulting in overstimulation of the nervous system and ultimately paralysis and death of the insect.

Biochemical and Physiological Effects:

Sulprofos has been shown to have a wide range of biochemical and physiological effects on insects. These include inhibition of acetylcholinesterase, disruption of the electron transport chain, inhibition of ATP production, and interference with the synthesis of chitin, a key component of insect exoskeletons. These effects ultimately lead to the death of the insect.

Advantages and Limitations for Lab Experiments

Sulprofos has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high level of insecticidal activity. However, its toxicity to humans and other non-target organisms limits its use in many experiments. Additionally, its potential for environmental contamination and persistence in the environment may also limit its use.

Future Directions

There are several future directions for the study of sulprofos. One area of research is the development of safer and more environmentally friendly insecticides. Another area of research is the investigation of the mechanisms of resistance to sulprofos in insects, which could lead to the development of strategies to overcome resistance. Additionally, the potential use of sulprofos as a fumigant to control stored product pests could be further explored. Finally, the effects of sulprofos on non-target organisms and the environment should be investigated to better understand its potential impact.

In conclusion, sulprofos is a chemical compound that has been extensively studied for its potential use as an insecticide. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further research is needed to fully understand the potential of sulprofos as an insecticide and its impact on the environment.

Synthesis Methods

Sulprofos can be synthesized through a multistep process starting from 2-nitro-4-trifluoromethylphenol. The first step involves the conversion of the phenol to the corresponding sulfide using sodium sulfide. The sulfide is then oxidized to the sulfoxide using hydrogen peroxide. The final step involves the reaction of the sulfoxide with isopropyl chloroacetate in the presence of a base to yield sulprofos.

Scientific Research Applications

Sulprofos has been extensively studied for its potential use as an insecticide. Its effectiveness against a variety of pests has been demonstrated in laboratory and field trials. It has also been investigated for its potential use as a fumigant to control stored product pests.

properties

IUPAC Name |

propan-2-yl 2-[2-nitro-4-(trifluoromethyl)phenyl]sulfinylacetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12F3NO5S/c1-7(2)21-11(17)6-22(20)10-4-3-8(12(13,14)15)5-9(10)16(18)19/h3-5,7H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INWSNHNSNKURDR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CS(=O)C1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12F3NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

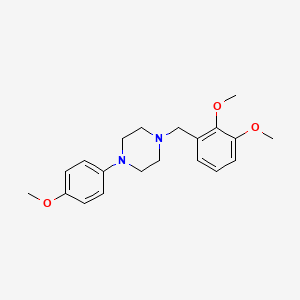

![N-[4-(dimethylamino)benzyl]-4-methylbenzenesulfonamide](/img/structure/B5758553.png)

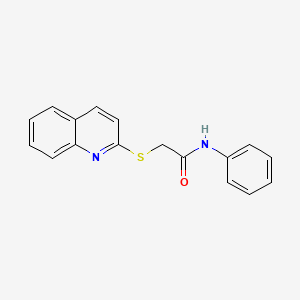

![N-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5758559.png)

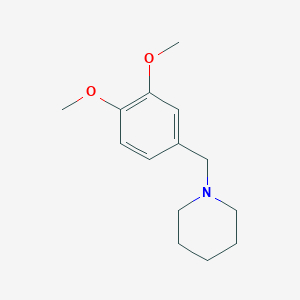

![3-[(4-methyl-1-piperazinyl)methyl]-4-nitrophenol](/img/structure/B5758582.png)

![1-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-4-methylpiperidine](/img/structure/B5758599.png)

![2-{[(2-methoxyphenyl)acetyl]amino}benzamide](/img/structure/B5758614.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-isobutyl-3-isoxazolecarboxamide](/img/structure/B5758619.png)

![1-[2-(2-iodo-4-methylphenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5758626.png)

![2-[(4-chlorobenzyl)oxy]-1-(2-nitrovinyl)naphthalene](/img/structure/B5758629.png)

![4-{[(4-benzyl-1-piperazinyl)imino]methyl}phenol](/img/structure/B5758636.png)

![N-[2-(4-chlorophenyl)ethyl]-N'-(2,3-dimethylphenyl)thiourea](/img/structure/B5758644.png)